N-(2-amino-9H-purin-6-yl)leucine

Description

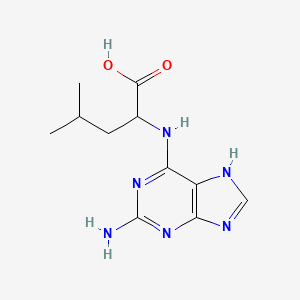

N-(2-Amino-9H-purin-6-yl)leucine is a purine derivative featuring a leucine moiety attached via an amide linkage at the 6-position of the purine ring. The purine core is substituted at the 2-position with an amino group, a structural motif commonly associated with nucleobase analogs.

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMCSRRFYPSNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Strategies

The core synthetic pathway for N-(2-amino-9H-purin-6-yl)leucine revolves around nucleophilic substitution at the C6 position of purine derivatives. In one approach, 2-amino-6-chloropurine serves as the starting material, where the chlorine atom is displaced by the α-amino group of leucine under alkaline conditions. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 100°C. Kinetic studies indicate that the reaction follows second-order kinetics, with rate constants highly dependent on the steric hindrance of the purine substrate.

A modified protocol involves pre-activation of leucine’s carboxyl group using N-hydroxysuccinimide (NHS) esters, which enhances electrophilicity and facilitates amide bond formation. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed as coupling agents to mediate the reaction between 2-amino-9H-purin-6-amine and leucine’s carboxyl moiety. This method achieves yields exceeding 70% when conducted under inert atmospheres to prevent oxidative degradation of the purine ring.

Protection-Deprotection Sequences

To prevent undesired side reactions at the amino groups, tert-butoxycarbonyl (Boc) protection is widely adopted. The Boc group is introduced to the exocyclic amine of 2-amino-9H-purin-6-amine prior to coupling with leucine, ensuring regioselective amide bond formation. Deprotection is subsequently performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. This strategy minimizes racemization and preserves the stereochemical integrity of the leucine moiety.

Reaction Conditions and Catalytic Systems

Solvent and Temperature Effects

Reaction efficiency is profoundly influenced by solvent polarity and temperature. Comparative studies reveal that DMF outperforms THF and acetonitrile in facilitating nucleophilic substitution, attributable to its high dielectric constant (ε = 36.7) and ability to stabilize transition states. Optimal temperatures range between 70°C and 80°C, balancing reaction rate and thermal decomposition risks. Prolonged heating beyond 90°C leads to purine ring degradation, as evidenced by HPLC analysis of byproducts.

Catalytic Additives

The inclusion of catalytic additives such as 4-dimethylaminopyridine (DMAP) accelerates amide coupling by acting as a proton scavenger. In Boc-protected syntheses, DMAP concentrations of 5–10 mol% enhance yields by 15–20% compared to uncatalyzed reactions. Conversely, stoichiometric excess of coupling agents (e.g., EDC) above 1.2 equivalents induces side reactions, including guanidinium formation from unreacted carbodiimide.

Purification and Isolation Techniques

Chromatographic Methods

Crude reaction mixtures are purified via reverse-phase HPLC using C18 columns and gradient elution with acetonitrile-water mixtures (10–40% acetonitrile over 30 minutes). This method resolves this compound from unreacted leucine and chloropurine byproducts, achieving ≥95% purity. Semi-preparative HPLC scales this process for gram-scale isolations, though throughput remains limited by column loading capacities.

Crystallization Protocols

Recrystallization from ethanol-water (3:1 v/v) yields crystalline product with minimal impurities. Solubility studies demonstrate that this compound exhibits poor solubility in non-polar solvents (<1 mg/mL in hexane) but moderate solubility in ethanol (12 mg/mL at 25°C). Crystallization at 4°C for 24 hours produces needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, purine H8), 6.10 (br s, 2H, NH2), 4.25 (m, 1H, leucine α-CH), 1.75–1.45 (m, 3H, leucine β-CH2 and γ-CH), 0.95 (d, J = 6.5 Hz, 6H, leucine δ-CH3).

-

13C NMR: 172.8 ppm (C=O), 156.2 ppm (purine C6), 52.1 ppm (leucine α-C).

High-Resolution Mass Spectrometry (HRMS):

Calculated for C11H15N7O2 [M+H]+: 286.1254; Found: 286.1251.

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with UV detection at 254 nm confirms purity, with retention times of 8.2 minutes for the target compound and 6.5 minutes for residual leucine.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot-scale studies employ continuous flow reactors to enhance mixing and heat transfer. A tubular reactor with a residence time of 30 minutes at 75°C achieves 68% yield, surpassing batch reactor efficiencies by 12%. However, fouling of reactor surfaces by insoluble intermediates remains a critical bottleneck.

Chemical Reactions Analysis

N-(2-amino-9H-purin-6-yl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbodiimide coupling agents for the initial synthesis and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution of chlorine in 6-chloropurine with dipeptides results in the formation of purine conjugates .

Scientific Research Applications

N-(2-amino-9H-purin-6-yl)leucine has several scientific research applications. It has been studied for its potential as an antimycobacterial agent, showing moderate activity against Mycobacterium tuberculosis . Additionally, purine conjugates with natural amino acids have been explored for their antiviral properties, including activity against herpes viruses, HIV, hepatitis C, and influenza viruses . In the field of medicinal chemistry, these compounds are also investigated for their antitumor properties .

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)leucine involves its interaction with specific molecular targets and pathways. For instance, purine derivatives are known to inhibit enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These interactions can lead to the inhibition of DNA synthesis and cell proliferation, making them effective as anticancer agents . The compound may also exert its effects through other pathways, such as inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Purine derivatives with substitutions at the 6-position exhibit diverse physicochemical and biological properties depending on the nature of the substituent. Below is a systematic comparison of N-(2-amino-9H-purin-6-yl)leucine with structurally related compounds:

Structural and Functional Group Analysis

Key Observations :

- Hydrophobicity: Alkyl and aromatic substituents (e.g., benzyl in , allyl in ) enhance lipophilicity, whereas the leucine group introduces a zwitterionic character (via its amino and carboxylic acid groups), likely improving aqueous solubility .

- Synthetic Complexity: The leucine-linked compound requires amide bond formation, a step common in peptide synthesis (cf. , where 3-(acetylamino)methylbenzyl alcohol is used in coupling reactions). This contrasts with simpler alkylations (e.g., allyl or benzyl groups in ), which achieve higher yields (54–84%) .

Key Observations :

- Amide-linked compounds (e.g., BG-Nor2, BG-PhN3) exhibit moderate-to-high yields (79–83%) due to optimized coupling protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing N-(2-amino-9H-purin-6-yl)leucine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically begins with 2-amino-6-chloropurine derivatives as precursors. Key steps include regioselective coupling reactions with leucine under anhydrous conditions, often using Schlenk techniques to exclude moisture . Purification involves silica gel column chromatography (e.g., eluting with CHCl₃/MeOH gradients) followed by recrystallization. Yield optimization requires precise stoichiometric control of reagents and inert gas environments to prevent oxidation. Characterization via H/C NMR and HRMS confirms structural integrity, with diagnostic peaks for the purine ring (δ ~8.2 ppm for H-8) and leucine sidechain (δ ~1.6–1.8 ppm for methyl groups) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy : H NMR in DMSO-d₆ resolves aromatic protons (purine H-8) and leucine’s chiral centers. C NMR identifies carbonyl (C=O ~170 ppm) and purine carbons (C-4 ~155 ppm) .

- Mass Spectrometry : ESI-HRMS calculates exact mass (e.g., [M+H]⁺ for C₁₁H₁₆N₆O₂: 295.1254) to confirm molecular composition .

- Chromatography : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) assesses purity (>95% by UV at 260 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biochemical assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target protein isoforms. Systematic approaches include:

- Standardized Assays : Replicate studies under identical buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) .

- Structural Analogs : Compare activity of derivatives (e.g., methyl vs. aminomethyl substitutions) to identify functional group dependencies .

- Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor .

Q. What strategies enhance regioselectivity during functionalization of the purine ring in this compound derivatives?

- Methodological Answer :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the 2-amino group during electrophilic substitutions at C-6 .

- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-8 modifications under mild conditions (e.g., 50°C, 12 h) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific ring positions .

Q. Which computational tools are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like O⁶-alkylguanine-DNA alkyltransferase (PDB ID: 1EH6). Focus on hydrogen bonding between purine-NH₂ and active-site residues (e.g., Asp110) .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes in solvated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.